molecular formula C12H18N2O4S B2997971 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1351621-69-6

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2997971
CAS RN: 1351621-69-6
M. Wt: 286.35
InChI Key: GZLQNXHPGMFOKK-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide, also known as HTMT-EP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Synthetic Methodologies and Catalysis

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a one-pot process involving classical Meinwald rearrangement, offers a useful formula for synthesizing both anthranilic acid derivatives and oxalamides. This method is operationally simple and yields high products, suggesting the potential for synthesizing related compounds like N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide for various applications (Mamedov et al., 2016).

Anticancer Properties

Research on hydroxyl-containing benzo[b]thiophene analogs demonstrates selective antiproliferative activity against cancer cells, specifically laryngeal cancer cells. These compounds, through the presence of a hydroxyl group, show enhanced antioxidant enzyme activity, reduced ROS production, and induce apoptosis, suggesting a potential pathway for anticancer therapy (Haridevamuthu et al., 2023).

Material Science

The development of cross-linkable poly(3-hexylthiophene) copolymers with an oxetane-functionalized thiophene comonomer for organic photovoltaics (OPVs) showcases the material science application of thiophene derivatives. These copolymers, used in combination with PCBM, demonstrate the potential for creating well-defined morphologies in OPVs, indicating the relevance of thiophene-based compounds in energy-related applications (Brotas et al., 2012).

Environmental Sensing

The design and synthesis of (5-(thiophene-2-yl)oxazole derived chemosensors for the specific recognition of Ga3+ ions highlight the application of thiophene derivatives in environmental sensing. These chemosensors operate on a fluorescence turn-on strategy, indicating their utility in detecting specific metal ions in environmental samples (Liu et al., 2022).

properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(17,9-4-3-7-19-9)8-14-11(16)10(15)13-5-6-18-2/h3-4,7,17H,5-6,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLQNXHPGMFOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCOC)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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